molecular formula C8H15ClN2O3 B1445183 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride CAS No. 1222197-37-6

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride

Cat. No.: B1445183
CAS No.: 1222197-37-6
M. Wt: 222.67 g/mol
InChI Key: WKNFTHLIUXNWGL-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride ( 1222197-37-6) is a high-purity chemical building block primarily utilized in pharmaceutical research and development. This piperazine derivative is a key synthetic intermediate in the preparation of more complex molecules with significant biological activity. Its primary research value lies in its use as a precursor for novel quinazolinone-based compounds, which are investigated for their potent antimicrobial and anticancer properties . Molecular docking studies have demonstrated that compounds synthesized from this piperazine scaffold exhibit promising docking scores and binding interactions within enzyme binding pockets, such as cyclin-dependent kinases (CDKs), suggesting a potential mechanism of action involving the inhibition of key enzymes responsible for cell cycle progression and proliferation . The compound features a piperazine ring substituted with an acetyl group and a carboxylic acid group, which provides two versatile handles for further chemical modification. The hydrochloride salt form enhances its stability and solubility for various experimental applications. Researchers employ this reagent in the synthesis of targeted compounds for in vitro biological evaluations, including antimicrobial susceptibility testing against various microbial strains and anticancer assays using established cell lines like HCT116 and RAW264.7 . It is supplied with a typical purity of ≥95% and should be stored in a cool, dry place . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFTHLIUXNWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride typically involves:

This process generally starts with a suitable piperazine derivative, followed by alkylation and acetylation reactions, and finally hydrolysis or salt formation steps.

Alkylation and Acetylation Steps

Alkylation of Piperazine Nitrogen

  • The nitrogen at the 1-position of piperazine is alkylated with a halogenated acetic acid derivative (e.g., chloroacetic acid or its ester).
  • This reaction is typically performed in an inert solvent such as benzene, toluene, or xylene.
  • The reaction mixture is heated to temperatures between 80°C and 150°C for several hours.
  • An acid acceptor such as triethylamine (tertiary organic base) or sodium carbonate (inorganic base) is used to neutralize the acid formed during the reaction.
  • For example, a mixture of 1-(diphenylmethyl)piperazine, 2-(2-chloroethoxy)-acetamide, and sodium carbonate heated in xylene at 90–120°C for 4 hours leads to alkylation at the nitrogen.

Acetylation of Piperazine Ring

  • The acetyl group is introduced at the 4-position of the piperazine ring, often by reaction with acetyl chloride or acetic anhydride.
  • This step can be carried out under controlled temperatures to avoid over-acetylation or side reactions.
  • The acetylation can be performed before or after the alkylation step depending on the synthetic route.

Hydrolysis and Salt Formation

  • The ester or amide intermediate formed after alkylation is hydrolyzed to yield the free acetic acid derivative.
  • Hydrolysis is commonly performed by heating the compound in the presence of an acid or base.
  • For example, hydrolysis of amides or lower alkyl esters is carried out by heating in an inert solvent with an acid acceptor, often at 80–150°C.
  • After hydrolysis, acidification with hydrochloric acid yields the hydrochloride salt of 2-(4-Acetylpiperazin-1-yl)acetic acid.
  • The acidification is done by adding aqueous HCl to the reaction mixture, adjusting pH to approximately 2–3, which precipitates the hydrochloride salt that can be filtered and dried.

Typical Reaction Conditions and Solvents

Step Reagents/Conditions Solvent Temperature Notes
Alkylation Halogenated acetic acid derivative, base (e.g., Na2CO3) Benzene, Toluene, Xylene 80–150°C Acid acceptor neutralizes HCl formed
Acetylation Acetyl chloride or acetic anhydride Dichloromethane (DCM), or similar 0°C to room temp Controlled to avoid over-acetylation
Hydrolysis Acid or base hydrolysis Inert solvent (benzene, toluene) 80–150°C Converts ester/amide to carboxylic acid
Salt formation HCl acidification Water 0–25°C pH adjusted to 2–3 to precipitate salt

Example Experimental Procedure

A representative procedure based on patent literature and research articles is as follows:

  • Alkylation: Mix 1-(diphenylmethyl)piperazine (0.15 mol), 2-(2-chloroethoxy)-acetamide (0.2 mol), and anhydrous sodium carbonate (26.5 g) in 120 mL xylene. Heat the mixture at 90–120°C for 4 hours.

  • Work-up: Add 120 mL benzene, filter off precipitate, extract organic phase with dilute hydrochloric acid (30 mL concentrated HCl + 100 mL water).

  • Base Treatment: Add 40 mL concentrated sodium hydroxide solution to aqueous phase, extract with benzene to isolate intermediate.

  • Hydrolysis and Acidification: Hydrolyze ester/amide intermediate under heating with acid/base, then acidify with 0.1 N HCl to pH 2–3, precipitating the hydrochloride salt.

  • Isolation: Filter, wash with water, and dry to obtain pure this compound.

Research Findings and Optimization Notes

  • The choice of solvent and base is critical to maximize yield and purity. Inert solvents like benzene and toluene provide good reaction media for high-temperature alkylation without side reactions.
  • Acid acceptors such as triethylamine or sodium carbonate prevent acid-catalyzed decomposition during alkylation and hydrolysis steps.
  • Low temperatures during acetylation prevent overreaction and formation of by-products.
  • Controlled acidification ensures selective precipitation of the hydrochloride salt without contamination.
  • Hydrolysis times and temperatures are optimized to ensure complete conversion of esters or amides to the carboxylic acid without degradation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome Reference
Alkylation of piperazine Halogenated acetic acid derivative, Na2CO3, xylene, 90–120°C N-alkylated piperazine intermediate
Acetylation Acetyl chloride or acetic anhydride, DCM, 0–25°C 4-Acetyl substitution on piperazine ring
Hydrolysis Acid/base hydrolysis, inert solvent, 80–150°C Conversion to acetic acid derivative
Salt formation HCl acidification, aqueous medium, pH 2–3 Formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield acetic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of certain receptors in the brain. This can lead to changes in neurotransmitter levels and signaling pathways, which may have therapeutic effects in conditions like anxiety and depression.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Piperazine Functional Groups/Salt Form Molecular Weight (g/mol) Key Applications/Properties References
2-(4-Acetylpiperazin-1-yl)acetic acid HCl Acetyl at N1, acetic acid at N4 Hydrochloride salt ~220.67 (free base) Intermediate, potential bioactivity
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid Boc at N1, acetic acid at N4 Free acid (no salt) 244.29 Synthetic intermediate (Boc protection)
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid diHCl Fmoc-protected aminoethyl at N4 Dihydrochloride salt ~535.40 Peptide synthesis (base-labile Fmoc)
[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid diHCl Diphenylmethyl at N1, ethoxy-acetic acid at N4 Dihydrochloride salt 427.36 Antihistamine (Cetirizine analog)
3-Chlorocetirizine dihydrochloride 3-Chlorophenyl-benzyl at N1, ethoxy-acetic acid at N4 Dihydrochloride salt 461.79 Antihistamine (chlorinated variant)

Functional Group Impact on Physicochemical Properties

  • Acetyl vs. Boc/Fmoc Groups :

    • The acetyl group in the target compound enhances metabolic stability compared to the acid-labile Boc group (tert-butoxycarbonyl) in ’s analog. The Fmoc (fluorenylmethyloxycarbonyl) group in ’s compound is base-labile, making it suitable for solid-phase peptide synthesis .
    • Hydrochloride salts (e.g., target compound) typically exhibit higher aqueous solubility than free acids, while dihydrochloride salts (e.g., Cetirizine analogs) further enhance solubility for pharmaceutical formulations .
  • Aromatic vs. Aliphatic Substituents :

    • The diphenylmethyl group in Cetirizine analogs () introduces hydrophobicity, improving blood-brain barrier penetration for central nervous system (CNS) targets. In contrast, the acetyl group in the target compound balances hydrophilicity and lipophilicity .

Solubility and Stability

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base, facilitating formulation in preclinical studies. Dihydrochloride salts (e.g., Cetirizine analogs) further enhance solubility but may require pH adjustments for stability .
  • The Boc-protected analog () is soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas the acetylated target compound shows moderate solubility in water and methanol .

Pharmacological Screening

  • Modifications like chlorination () or acetyl substitution (target compound) could modulate potency and selectivity .

Biological Activity

2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2HClC_8H_{12}N_2O_2\cdot HCl. The compound features a piperazine ring substituted with an acetyl group and a carboxylic acid moiety, which are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as a competitive inhibitor for specific enzymes involved in metabolic pathways relevant to disease states. Additionally, it has been shown to disrupt protein-protein interactions, particularly those involving oncogenic proteins like c-Myc, which are critical in cancer biology.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Anticancer Properties : The compound has demonstrated the ability to inhibit the c-Myc/Max interaction, which is pivotal in many cancers. In vitro studies have reported IC50 values around 100 µM for disrupting these interactions, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways. In mouse models, derivatives have reduced pro-inflammatory cytokine levels, indicating potential therapeutic applications in chronic inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

CompoundStructure FeaturesBiological Activity
This compoundPiperazine ring; Acetyl and carboxylic acid groupsAnticancer; Anti-inflammatory; Neuroprotective
3,5-Difluorobenzoic AcidFluorinated; No piperazineLimited bioactivity
4-Isobutoxybenzoic AcidIsobutoxy group; No acetylModerate anti-inflammatory effects
3,4-Difluorobenzoic AcidDifferent substitution patternVaries; less studied

Case Studies

Several case studies highlight the biological activity of this compound:

  • Disruption of c-Myc/Max Interaction :
    • A study evaluated the ability of various derivatives to disrupt c-Myc/Max interactions. The results indicated significant activity for this compound at concentrations around 100 µM, emphasizing the importance of the carboxylic acid group for this activity.
  • Inflammation Models :
    • In murine models of inflammation, compounds structurally similar to this one were shown to significantly reduce levels of pro-inflammatory cytokines. This suggests therapeutic applications in conditions characterized by chronic inflammation.
  • Neuroprotective Studies :
    • Preliminary studies suggest neuroprotective effects against oxidative stress in neuronal cell lines. This warrants further investigation into its potential as a treatment for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride, and how can reaction yields be optimized?

  • Methodology : A common synthesis involves alkylation of 4-acetylpiperazine with chloroacetic acid derivatives under basic conditions, followed by hydrochlorination. Example protocols (e.g., ) use concentrated HCl to protonate intermediates. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of piperazine to chloroacetic acid), maintaining pH ~4–6 during acidification, and employing reflux in polar solvents (e.g., water/methanol mixtures). Yield improvements (~70–85%) are achieved via slow crystallization and vacuum drying .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection at 210–254 nm for purity assessment ().
  • NMR : Confirm acetylpiperazine moiety (δ 2.1 ppm for acetyl CH3) and acetic acid backbone (δ 3.7–4.2 ppm for CH2) .
  • X-ray Crystallography : For absolute configuration verification, single-crystal diffraction (e.g., using SHELXL for refinement) is recommended ( ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks (Category 2A hazards; ).
  • Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis ( ).
  • Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels ().

Advanced Research Questions

Q. How does the incorporation of this compound into PROTACs influence ternary complex formation and degradation efficiency?

  • Mechanistic Insight : As a semi-flexible linker, its 4-arylpiperidine group introduces partial rigidity, optimizing spatial alignment between E3 ligase and target protein. Studies ( ) show that modifying linker length or substituents (e.g., Cl or acetyl groups) alters binding kinetics. For example, PROTACs with this linker exhibit 2–3× higher degradation efficiency (DC50 < 100 nM) compared to fully flexible analogs in oncology targets .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of derivatives?

  • Refinement Workflow :

  • Use SHELXTL/SHELXL for high-resolution data (e.g., twin refinement for twinned crystals; ).
  • Address hydrogen positioning via riding models (C–H 0.93–0.97 Å) and isotropic displacement parameters (Uiso = 1.2–1.5× parent atom; ).
  • Validate with R-factor convergence (<0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound in aqueous solutions?

  • Stability Studies :

  • pH Sensitivity : Degrades above pH 7 via hydrolysis of the acetyl group (t1/2 ~24 hrs at pH 9 vs. >1 week at pH 4–6; ).
  • Thermal Stability : Stable up to 150°C (DSC data), but prolonged heating (>6 hrs at 80°C) induces decomposition (~15% mass loss via TGA) .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to piperazine-recognizing receptors (e.g., serotonin 5-HT4; ).
  • MD Simulations : Analyze linker flexibility effects on ternary complex stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride
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2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride

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